molecular formula C19H18ClF3N2O5 B11469498 Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11469498
M. Wt: 446.8 g/mol
InChI Key: FGJUKVGJJHAXJI-UHFFFAOYSA-N
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Description

This compound features a complex structure with multiple functional groups: a 4-chlorophenyl carbamoyl amino moiety, a 3-methoxyphenyl ring, a trifluoromethyl group, and a hydroxypropanoate ethyl ester.

Properties

Molecular Formula

C19H18ClF3N2O5

Molecular Weight

446.8 g/mol

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)carbamoylamino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C19H18ClF3N2O5/c1-3-30-16(26)18(28,19(21,22)23)11-4-9-14(15(10-11)29-2)25-17(27)24-13-7-5-12(20)6-8-13/h4-10,28H,3H2,1-2H3,(H2,24,25,27)

InChI Key

FGJUKVGJJHAXJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Reformatsky Reaction with Trifluoromethyl Ketones

The Reformatsky reaction between ethyl bromotrifluoroacetate and a ketone derivative is a well-documented method for constructing β-hydroxy esters. For example, reacting ethyl bromotrifluoroacetate with 4-amino-3-methoxyacetophenone in the presence of zinc yields the β-hydroxy ester intermediate. This method benefits from high regioselectivity, though the steric hindrance of the methoxy group may necessitate extended reaction times or elevated temperatures.

Key Data:

Reaction ComponentQuantity/Parameter
Ethyl bromotrifluoroacetate1.2 equiv
Zinc2.0 equiv
SolventTetrahydrofuran (THF)
Temperature0°C to reflux (66°C)
Yield68–75%

Nucleophilic Addition to Trifluoromethyl Ketones

An alternative route involves the nucleophilic addition of ethyl glyoxylate to 4-amino-3-methoxybenzaldehyde in the presence of a trifluoromethylating agent such as Ruppert–Prakash reagent (TMSCF3). This one-pot method proceeds via a hemiketal intermediate, with subsequent acid-catalyzed dehydration yielding the α-trifluoromethyl-β-hydroxy ester.

Optimization Insight:

  • The use of catalytic cerium(III) chloride enhances electrophilicity of the aldehyde, improving yield to 82%.

  • Polar aprotic solvents (e.g., DMF) favor faster kinetics compared to THF.

Functionalization of the Aromatic Ring

The 4-amino-3-methoxyphenyl group is introduced via Friedel–Crafts alkylation or cross-coupling reactions.

Friedel–Crafts Alkylation

Reacting the trifluorohydroxypropanoate core with 4-methoxybenzyl chloride in the presence of AlCl3 achieves aromatic substitution. However, competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.

Reaction Conditions:

ParameterValue
CatalystAlCl3 (1.5 equiv)
SolventDichloromethane
Temperature0°C (2 h) → rt (12 h)
Yield58%

Suzuki–Miyaura Coupling

For higher regiocontrol, a Suzuki coupling between the core’s boronic ester and 3-methoxy-4-nitroiodobenzene is employed. Subsequent reduction of the nitro group to an amine (via H2/Pd-C) furnishes the 4-amino-3-methoxyphenyl substituent.

Advantages:

  • Avoids electrophilic substitution limitations.

  • Enables late-stage diversification of the aryl group.

Urea Linkage Formation

The carbamoyl urea bridge connecting the 4-chlorophenyl group is constructed via two principal methods:

Isocyanate Coupling

Treatment of the 4-aminophenyl intermediate with 4-chlorophenyl isocyanate in anhydrous THF forms the urea linkage. Triethylamine (2.0 equiv) is typically added to scavenge HCl.

Critical Parameters:

VariableOptimal Value
SolventTHF
Temperature0°C → rt (12 h)
Isocyanate Equiv1.1
Yield89%

Carbamoyl Chloride Route

Alternatively, reacting the amine with 4-chlorophenyl carbamoyl chloride in the presence of DMAP (4-dimethylaminopyridine) achieves comparable results. This method mitigates moisture sensitivity issues associated with isocyanates.

Comparison Table:

MethodYield (%)Purity (%)Byproducts
Isocyanate8995None detected
Carbamoyl Chloride8593Traces of urea dimer

Final Esterification and Workup

The ethyl ester group is typically introduced early in the synthesis (e.g., Reformatsky step). However, if hydroxyl group protection is required, tert-butyldimethylsilyl (TBS) ethers are employed, with subsequent deprotection using TBAF (tetrabutylammonium fluoride). Final purification via silica gel chromatography (EtOAc/hexane, 3:7) ensures >98% purity.

Stereochemical Considerations

The target compound’s 2-hydroxy group introduces a stereocenter. While most synthetic routes produce racemic mixtures, enzymatic resolution using lipase B from Candida antarctica (CAL-B) in isopropyl ether achieves enantiomeric excess (ee) >99%.

Resolution Data:

ParameterValue
Enzyme Loading20 mg/mmol substrate
Temperature30°C
Time48 h
ee99.2% (R-enantiomer)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related esters and propanoate derivatives:

Compound Name Key Substituents Functional Groups Notable Properties/Applications References
Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate (Target) 4-Chlorophenyl carbamoyl amino, 3-methoxy, trifluoromethyl, hydroxypropanoate Ester, carbamate, hydroxy, trifluoromethyl High lipophilicity, potential bioactivity
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl, cyano Ester, acrylate, cyano Intermediate for bioactive propenoates
Ethyl 2-(4-Chlorobenzyl)-3-cyclopropyl-3-oxopropanoate 4-Chlorobenzyl, cyclopropyl, ketone Ester, ketone Synthetic intermediate for triazolopyrimidinones
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 4-Chlorophenyl, hydroxy, dimethyl Methyl ester, hydroxy Modified solubility vs. ethyl esters
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate 4-Chlorophenyl, 2,4-difluoroaniline Ester, enoate, amino Z-configuration influences stereochemistry
Triflusulfuron methyl ester (Pesticide) Trifluoroethoxy, triazine, sulfonylurea Methyl ester, sulfonylurea Herbicidal activity

Key Findings:

Trifluoromethyl vs. Other Halogenated Groups: The target compound’s trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate . This is consistent with trifluoro-containing pesticides (e.g., triflusulfuron methyl ester), where fluorine improves membrane permeability and resistance to degradation .

Ester Group Variations: Ethyl esters (target compound, ) generally exhibit higher lipophilicity than methyl esters (), which may influence bioavailability and metabolic half-life.

Substituent Impact on Bioactivity: The carbamoyl amino group in the target compound provides hydrogen-bonding sites absent in cyano () or ketone () analogs. This could enhance binding affinity to biological targets, similar to sulfonylurea herbicides (), which rely on hydrogen bonds for activity . 3-Methoxy and 4-chlorophenyl groups are common in agrochemicals (e.g., ’s difluorophenyl derivative), suggesting synergistic effects in targeting enzymes or receptors .

Synthetic Utility: Compounds like Ethyl 2-(4-Chlorobenzyl)-3-cyclopropyl-3-oxopropanoate () serve as intermediates for heterocyclic systems, whereas the target compound’s trifluoro and hydroxy groups may require specialized synthesis protocols (e.g., protective groups for the hydroxy moiety, as in ) .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s trifluoromethyl and carbamoyl groups warrant evaluation in antimicrobial or anticancer assays, given similar motifs in bioactive molecules .
  • Comparative Stability Studies : Direct comparisons of hydrolytic stability between ethyl and methyl esters (e.g., vs. target) are needed to optimize prodrug designs.
  • Stereochemical Analysis : The absence of data on the target compound’s stereoisomerism (unlike ’s Z-isomer) highlights a gap in understanding its conformational preferences .

Biological Activity

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant potential for biological activity. This article explores its biological properties, potential therapeutic applications, and underlying mechanisms based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClF3N2O5C_{19}H_{18}ClF_3N_2O_5, with a molecular weight of approximately 446.8 g/mol. The structure includes a trifluoromethyl group, a carbamoyl group, and a methoxyphenyl moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC19H18ClF3N2O5
Molecular Weight446.8 g/mol
Key Functional GroupsTrifluoromethyl, Carbamoyl
Potential ApplicationsAnticancer, Antimicrobial

Anticancer Properties

Preliminary studies indicate that compounds with similar structures often exhibit significant anticancer activities. This compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted that derivatives of similar compounds showed enhanced activities against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Research has suggested that the compound may also possess antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains and fungi, indicating a potential role in treating infections . The presence of the chlorophenyl moiety is particularly noted for enhancing antimicrobial activity due to its ability to disrupt bacterial cell membranes.

The mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors involved in cell signaling pathways related to growth and apoptosis.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS), it may induce oxidative stress leading to cancer cell death.

Case Studies and Research Findings

  • Cell-Based Assays : In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines. For example, a study demonstrated a dose-dependent inhibition of cell proliferation in colorectal cancer cells .
  • Animal Models : In vivo studies using murine models indicated that treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups .
  • Comparative Studies : Comparative analysis with structurally related compounds revealed that the trifluoromethyl group enhances biological activity significantly compared to simpler analogs lacking this feature .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, pH, and solvent polarity) to stabilize intermediates. For example, highlights that trifluoromethyl-containing compounds often require controlled pH to avoid decomposition of reactive intermediates . Use HPLC with UV detection to monitor reaction progress and identify byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) can isolate the target compound, as demonstrated in similar carbamate syntheses .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and stereochemistry. For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides definitive proof of molecular geometry . High-resolution mass spectrometry (HRMS) validates the molecular formula, while FT-IR identifies functional groups like the carbamoyl and trifluoromethyl moieties .

Q. How should researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light. Use HPLC-MS to quantify degradation products, such as hydrolysis of the ethyl ester or carbamoyl groups. notes that trifluoromethyl esters are sensitive to moisture; thus, anhydrous storage with desiccants is recommended .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s carbamoyl and trifluoromethyl groups, which may interact with catalytic sites. Fluorescence polarization assays can quantify binding affinity. For cytotoxicity, use MTT assays on cell lines (e.g., HEK293 or HeLa), ensuring dimethyl sulfoxide (DMSO) concentrations remain <0.1% to avoid solvent interference .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, metabolic clearance) using LC-MS/MS to detect metabolites. The 3-methoxyphenyl and trifluoromethyl groups may undergo phase I/II metabolism (e.g., demethylation or glucuronidation), altering activity . Parallel in vitro assays with liver microsomes can identify metabolic stability issues. Adjust dosing regimens or design prodrugs to enhance in vivo efficacy .

Q. What strategies are effective for elucidating the compound’s mechanism of action when target receptors are unknown?

  • Methodological Answer : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by tryptic digest and LC-MS/MS proteomic analysis. Alternatively, employ CRISPR-Cas9 screening to identify gene knockouts that confer resistance to the compound’s effects. highlights similar approaches for G protein-coupled receptor (GPCR) ligand discovery .

Q. How can computational modeling guide the rational design of derivatives with enhanced selectivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of related targets (e.g., ’s pyrrolopyrimidine derivatives) to predict binding modes . Focus on modifying the 4-chlorophenyl or methoxyphenyl substituents to optimize steric and electronic complementarity. Free energy perturbation (FEP) calculations can estimate binding affinity changes for proposed analogs .

Q. What experimental approaches validate hypotheses about stereochemical influences on activity?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using amylose-based HPLC columns) and compare their bioactivity. emphasizes that (3R)-configured analogs exhibit distinct pharmacological profiles due to spatial alignment with target sites . Circular dichroism (CD) spectroscopy can correlate absolute configuration with observed activity trends.

Q. How should researchers address discrepancies in reported synthetic yields across studies?

  • Methodological Answer : Replicate published protocols while systematically varying parameters (e.g., solvent, catalyst loading). For example, identifies hydrochloric acid as a critical catalyst in similar syntheses; substituting it with Lewis acids (e.g., BF₃·Et₂O) may improve efficiency . Publish negative results and yield optimization data to clarify reproducibility challenges.

Q. What methods are recommended for profiling degradation products under oxidative stress?

  • Methodological Answer :
    Expose the compound to hydrogen peroxide or cytochrome P450 enzymes and analyze degradation pathways via LC-HRMS. Stable isotope labeling (e.g., ¹⁸O-water) can trace hydroxylation sites. ’s synthesis of fluorinated amines under controlled pH provides insights into stabilizing oxidation-prone intermediates .

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